2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group, a thiophene ring, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2-carbaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the cyano group.
Scientific Research Applications
2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The thiophene ring can participate in π-π interactions, enhancing binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid
- 2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid
Uniqueness
2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid is unique due to the specific positioning of the cyano group and the thiophene ring. This structural arrangement imparts distinct electronic properties and reactivity compared to its analogs. For example, the position of the thiophene ring can influence the compound’s ability to participate in π-π interactions and its overall stability .
Properties
IUPAC Name |
2-cyano-3-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGBYAQGBVHMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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